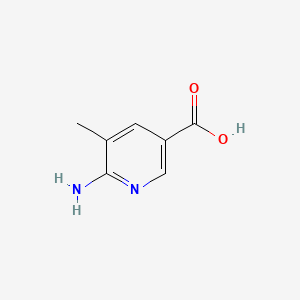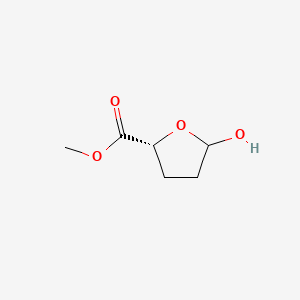
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) is a chemical compound with the molecular formula C8H17NO2. It is a derivative of morpholine, a heterocyclic amine that is widely used in organic synthesis and industrial applications. The compound features a morpholine ring substituted with a methanol group and an isopropyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with morpholine and isopropyl bromide as the primary starting materials.
Alkylation Reaction: Morpholine undergoes an alkylation reaction with isopropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction introduces the isopropyl group to the morpholine ring.
Hydroxymethylation: The resulting product is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride. This step introduces the methanol group to the morpholine ring.
Industrial Production Methods
In industrial settings, the production of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Halides, esters.
Aplicaciones Científicas De Investigación
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the morpholine ring and the hydroxyl group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) can be compared with other similar compounds, such as:
Morpholine: The parent compound, which lacks the isopropyl and methanol groups.
4-(1-Methylethyl)morpholine: A derivative with only the isopropyl group.
2-Morpholinemethanol: A derivative with only the methanol group.
Uniqueness
The uniqueness of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both the isopropyl and methanol groups enhances its reactivity and versatility compared to its simpler analogs.
Propiedades
Número CAS |
162635-60-1 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.229 |
Nombre IUPAC |
[(2S)-4-propan-2-ylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C8H17NO2/c1-7(2)9-3-4-11-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1 |
Clave InChI |
UUAGIRDSIZQDKG-QMMMGPOBSA-N |
SMILES |
CC(C)N1CCOC(C1)CO |
Sinónimos |
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Isopropoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B575195.png)
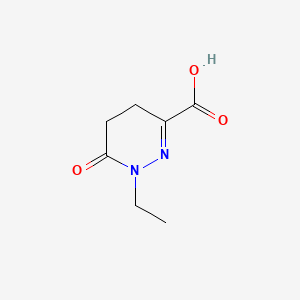
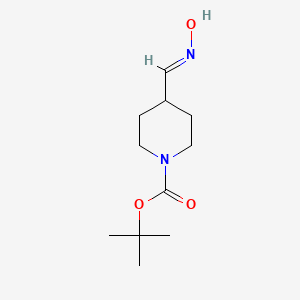

![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)
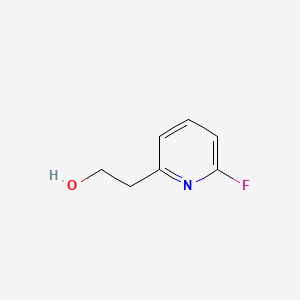
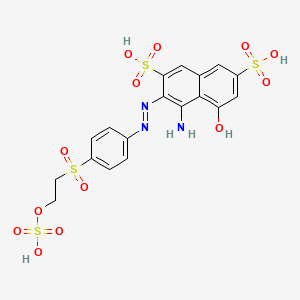
![1h-Pyrimido[1,6-c][1,3]oxazepine](/img/structure/B575212.png)
![2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B575214.png)
